molecular formula C17H21N3O3S B11115573 2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11115573
M. Wt: 347.4 g/mol
InChI Key: VBFLBWWNSQLPRR-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized to form the thiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(cyclopentylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-22-12-7-8-13(15(9-12)23-2)19-16(21)14-10-24-17(20-14)18-11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

VBFLBWWNSQLPRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3CCCC3)OC

Origin of Product

United States

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